2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-20-9-5-4-8-18(20)16-30-22-13-26(19(15-27)12-21(22)28)14-23(29)25-11-10-17-6-2-1-3-7-17/h1-9,12-13,27H,10-11,14-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJKQTPSSFZPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide is a pyridine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H18F2N2O4
- Molecular Weight : 400.382 g/mol
- Purity : Typically around 95% .
Research on similar pyridine derivatives indicates that they may exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many pyridine compounds act as inhibitors of key enzymes involved in metabolic pathways. For instance, hydroxypyridinone derivatives have shown inhibitory activity against aldose reductase (ALR2), which is crucial in managing diabetic complications .
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation .
Enzyme Inhibition Studies
The compound's structural analogs have been tested for their inhibitory effects on ALR2. For example, a related compound exhibited an IC50 value of 0.789 μM against ALR2, indicating strong inhibitory potential . The selectivity of these compounds towards ALR2 over other enzymes like ALR1 is crucial for minimizing side effects.
Antioxidant Properties
The antioxidant activity of pyridine derivatives has been assessed using various assays:
- DPPH Radical Scavenging Assay : Compounds have shown varying degrees of radical scavenging activity. For instance, certain hydroxypyridinone derivatives demonstrated an inhibitory rate of 41.48% at a concentration of 1 μM, outperforming Trolox, a well-known antioxidant .
- Lipid Peroxidation Suppression : The ability to inhibit malondialdehyde (MDA) production was tested across several compounds, with some showing over 90% inhibition compared to controls like Trolox .
Case Studies and Research Findings
Several studies have explored the biological activities of pyridine-based compounds:
-
Study on Hydroxypyridinone Derivatives :
Compound R Group IC50 (μM) 7l m,p-(OH)₂ 0.789 7k p-OH 3.45 Control (Eparlestat) - 17.37 -
Antioxidant Activity Assessment :
Compound MDA Inhibition (%) 7a 19.28 ± 0.98 7k 90.73 ± 3.97 Trolox 74.82 ± 1.82
Comparison with Similar Compounds
2-(5-((4-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methylacetamide ()
- Structural Differences: Benzyl Substituent: 4-fluorobenzyl vs. 2-fluorobenzyl in the target compound. Pyridinone Substituent: Methyl group vs. hydroxymethyl. Amide Group: N-methyl vs. N-phenethyl.
- The hydroxymethyl group in the target compound increases polarity, improving aqueous solubility (critical for bioavailability) compared to the methyl group in ’s compound . The N-phenethyl group in the target compound introduces greater lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents.
Core Heterocycle and Functional Group Variations
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()
- Structural Differences: Core Structure: Bicyclic pyridine vs. pyridinone. Substituents: Chloro, nitro, and alkyl groups vs. fluorobenzyl ether and hydroxymethyl.
- Implications :
- ’s compounds exhibit higher melting points (268–287°C), suggesting stronger crystalline packing due to nitro/chloro groups’ electron-withdrawing effects. The target compound likely has a lower melting point due to the flexible hydroxymethyl and phenethyl groups.
- Nitro and chloro substituents in may confer electrophilic reactivity, whereas the target compound’s fluorobenzyl and hydroxymethyl groups prioritize metabolic stability and solubility .
Pharmacological Analogues with Complex Heterocycles
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-2-Fluoro-N-Isopropylbenzamide ()
- Structural Differences: Core Structure: Pyrazolo[3,4-d]pyrimidine-chromen hybrid vs. pyridinone. Substituents: Chromen ring, isopropyl benzamide vs. phenethyl acetamide.
- Implications: ’s compound has a higher molecular weight (589.1 g/mol vs. ~425 g/mol estimated for the target compound), which may limit blood-brain barrier penetration.
Thieno[2,3-d]Pyrimidin Derivatives ()
- Structural Differences: Core Structure: Thieno[2,3-d]pyrimidin vs. pyridinone. Functional Groups: Sulfanyl and naphthyl acetamide vs. fluorobenzyl ether and phenethyl acetamide.
- Implications :
- The sulfur atom in ’s compound may confer redox activity or metal-binding capacity, whereas the target compound’s oxygen-rich structure favors polar interactions.
- The naphthyl group in enhances hydrophobicity, contrasting with the target compound’s balance of lipophilic (phenethyl) and polar (hydroxymethyl) groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
